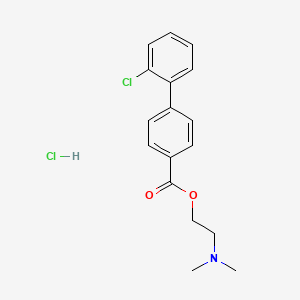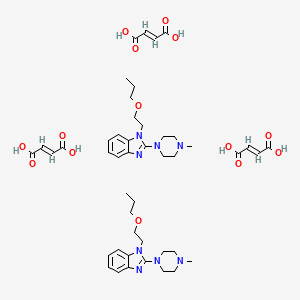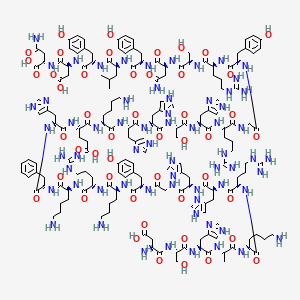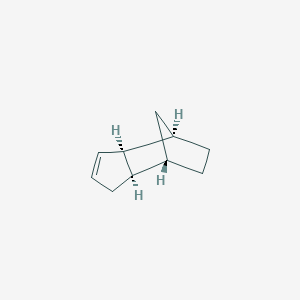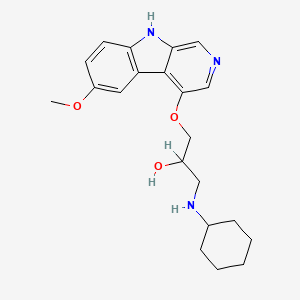
Chromone, 2-(diethylamino)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromone, 2-(diethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound found in various plants. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chromone, 2-(diethylamino)-6-phenyl- typically involves the functionalization of the chromone scaffold. One common method is the site-selective C–H activation at the C-2 position of chromones using nucleophilic coupling partners
Industrial Production Methods: Industrial production of Chromone, 2-(diethylamino)-6-phenyl- may involve large-scale synthesis using green chemistry principles. Recent advances in green synthesis include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Chromone, 2-(diethylamino)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chromone, 2-(diethylamino)-6-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Chromone, 2-(diethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the release of chemical mediators from sensitized cells, such as mast cells, by stabilizing their membranes . This action is similar to that of cromoglicic acid, a known chromone derivative used in asthma treatment . Additionally, the compound’s antioxidant properties help reduce oxidative stress by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Chromone, 2-(diethylamino)-6-phenyl- can be compared with other chromone derivatives, such as:
Cromoglicic Acid: Used in asthma treatment, it stabilizes mast cell membranes.
Flavonoid Alkaloids: These compounds have diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Schiff Base Complexes: These complexes exhibit antimicrobial and antitumor activities.
The uniqueness of Chromone, 2-(diethylamino)-6-phenyl- lies in its specific functional groups, which enhance its chemical reactivity and biological activity compared to other chromone derivatives.
Eigenschaften
CAS-Nummer |
83766-98-7 |
|---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-(diethylamino)-6-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)19-13-17(21)16-12-15(10-11-18(16)22-19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
WFPYBZYQVQJAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




